2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide
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Overview
Description
2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Sulfonamide Formation: The sulfonamide group is typically formed by reacting an amine with a sulfonyl chloride in the presence of a base.
Final Coupling Reaction: The final step involves coupling the furan ring with the cyano and sulfonamide groups under controlled conditions, often using a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its sulfonamide group is particularly interesting due to its presence in many biologically active molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of the cyano group and the sulfonamide moiety suggests it could interact with biological targets in unique ways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyano group could form hydrogen bonds or participate in nucleophilic attacks, while the sulfonamide group could interact with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(furan-2-yl)prop-2-enamide: Lacks the sulfonamide group.
N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide: Lacks the cyano and furan groups.
3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide: Lacks the cyano group.
Uniqueness
The uniqueness of 2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the cyano group, furan ring, and sulfonamide moiety in a single molecule makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylphenyl)sulfonylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-11-12(2)16(7-6-15(11)23-3)25(21,22)19-17(20)13(10-18)9-14-5-4-8-24-14/h4-9H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJOPEHLFDJDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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